

# An In-depth Technical Guide to the Physical Properties of 3-Phenanthrenecarboxylic Acid

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## Compound of Interest

Compound Name: 3-Phenanthrenecarboxylic acid

Cat. No.: B189141

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## Introduction

**3-Phenanthrenecarboxylic acid** (CAS No. 7470-14-6), a derivative of the polycyclic aromatic hydrocarbon phenanthrene, is a molecule of significant interest in medicinal chemistry and materials science. Its rigid, planar phenanthrene core, combined with the reactive carboxylic acid functional group, provides a unique scaffold for the design of novel therapeutic agents and functional materials. An in-depth understanding of its physical properties is paramount for its effective utilization in research and development, influencing everything from reaction kinetics and purification to formulation and bioavailability. This guide provides a comprehensive overview of the core physical characteristics of **3-Phenanthrenecarboxylic acid**, grounded in experimental data and predictive models, to empower researchers in their scientific endeavors.

## Core Physicochemical Properties

The fundamental physical properties of a compound govern its behavior in both chemical and biological systems. For **3-Phenanthrenecarboxylic acid**, these properties are largely dictated by its tricyclic aromatic structure and the presence of the polar carboxylic acid group.

Property	Value	Source(s)
Molecular Formula	C <sub>15</sub> H <sub>10</sub> O <sub>2</sub>	[1][2][3]
Molecular Weight	222.24 g/mol	[1][2][3]
Appearance	Pale Yellow Solid	[4]
Melting Point	269-270 °C	[1][4]
Boiling Point (Predicted)	435.4 ± 14.0 °C	[4]
Density (Predicted)	1.305 ± 0.06 g/cm <sup>3</sup>	[4]
pKa (Predicted)	4.20 ± 0.30	[4]

## Expert Insights: The "Why" Behind the Properties

- High Melting Point:** The high melting point of 269-270 °C is a direct consequence of the planar and rigid structure of the phenanthrene backbone. This allows for efficient crystal packing through strong  $\pi$ - $\pi$  stacking interactions between the aromatic rings of adjacent molecules. Furthermore, the carboxylic acid groups can form strong intermolecular hydrogen bonds, creating a stable dimeric structure in the solid state, which requires significant thermal energy to disrupt.
- Acidity (pKa):** The predicted pKa of 4.20 is characteristic of an aromatic carboxylic acid. The electron-withdrawing nature of the phenanthrene ring system stabilizes the carboxylate anion through resonance, thereby increasing the acidity compared to a simple aliphatic carboxylic acid. Understanding the pKa is critical for designing salt formation strategies to improve solubility and for predicting the ionization state of the molecule at physiological pH, which is a key determinant of its pharmacokinetic profile.

## Experimental Protocols for Property Determination

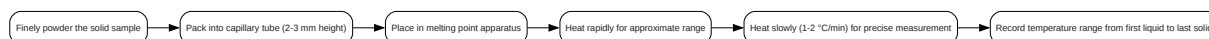
To ensure scientific rigor, the determination of these physical properties relies on well-established experimental protocols.

### Melting Point Determination: The Capillary Method

The melting point is a crucial indicator of purity. A sharp melting range (typically  $\leq 1^{\circ}\text{C}$ ) is indicative of a pure compound.

Protocol:

- **Sample Preparation:** A small amount of finely powdered, dry **3-Phenanthrenecarboxylic acid** is packed into a thin-walled capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.
- **Heating and Observation:** The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement ( $1\text{-}2^{\circ}\text{C}/\text{min}$ ) around the expected melting point.
- **Data Recording:** The temperature at which the first drop of liquid appears and the temperature at which the last solid crystal melts are recorded as the melting range.



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Caption: Workflow for Melting Point Determination.

## Solubility Assessment: A Qualitative and Semi-Quantitative Approach

Solubility is a critical parameter in drug development and chemical synthesis. **3-Phenanthrenecarboxylic acid**'s solubility is expected to be low in non-polar solvents and higher in polar aprotic solvents.

Protocol:

- **Solvent Selection:** A range of solvents with varying polarities should be chosen (e.g., water, ethanol, acetone, dimethyl sulfoxide (DMSO), dichloromethane, hexane).

- **Qualitative Assessment:** To a test tube containing approximately 1 mL of the solvent, a small, known amount (e.g., 1-2 mg) of **3-Phenanthrenecarboxylic acid** is added. The mixture is agitated and observed for dissolution at room temperature and with gentle heating.
- **Semi-Quantitative Assessment:** For solvents in which the compound is sparingly soluble, incremental amounts of the solid are added to a known volume of the solvent until saturation is reached (i.e., solid material remains undissolved after prolonged agitation).

#### Observed Solubility:

- DMSO: Slightly soluble[4]
- Methanol: Very slightly soluble (requires heating)[4]

Due to its acidic nature, the solubility of **3-Phenanthrenecarboxylic acid** is expected to increase significantly in basic aqueous solutions (e.g., 5% sodium bicarbonate or 5% sodium hydroxide) due to the formation of the more polar and water-soluble carboxylate salt[5][6].

## Spectroscopic Profile

Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and identifying its functional groups.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. While a complete, assigned spectrum for **3-Phenanthrenecarboxylic acid** is not readily available in public databases, data for closely related phenanthrene derivatives can provide valuable insights into the expected chemical shifts[7].

#### Expected <sup>1</sup>H NMR Characteristics:

- **Aromatic Protons ( $\delta \approx 7.0$ -9.0 ppm):** The nine protons on the phenanthrene ring will appear in the aromatic region. Due to the complex coupling patterns ("multiplets"), a high-field NMR instrument is necessary for full resolution and assignment. The protons in the "bay region" (positions 4 and 5) are typically deshielded and appear at a higher chemical shift.

- Carboxylic Acid Proton ( $\delta \approx 12.0\text{-}13.0$  ppm): The acidic proton of the carboxylic acid group is highly deshielded and will appear as a broad singlet far downfield.

Expected  $^{13}\text{C}$  NMR Characteristics:

- Aromatic Carbons ( $\delta \approx 120\text{-}140$  ppm): The fourteen carbons of the phenanthrene ring will resonate in this region.
- Carboxylic Carbon ( $\delta \approx 165\text{-}185$  ppm): The carbonyl carbon of the carboxylic acid will be found in this characteristic downfield region.

## Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying functional groups. The spectrum of **3-Phenanthrenecarboxylic acid** will be dominated by absorptions from the carboxylic acid group and the aromatic ring.

Characteristic IR Absorptions:

Wavenumber ( $\text{cm}^{-1}$ )	Bond Vibration	Functional Group
3300-2500 (broad)	O-H stretch	Carboxylic Acid
$\sim 3030$	C-H stretch	Aromatic
1710-1680 (strong)	C=O stretch	Carboxylic Acid
1600-1450	C=C stretch	Aromatic Ring
$\sim 1300$	C-O stretch	Carboxylic Acid
950-910 (broad)	O-H bend	Carboxylic Acid

The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimer structure of carboxylic acids in the solid state.

## Mass Spectrometry (MS)

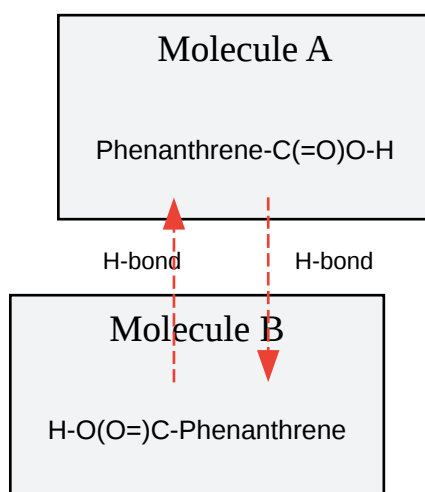
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

#### Expected Fragmentation Pattern:

- Molecular Ion ( $M^+$ ): A prominent peak at  $m/z = 222$ , corresponding to the molecular weight of the compound. The stability of the aromatic system should result in a relatively intense molecular ion peak.
- Loss of  $-OH$  ( $M-17$ ): A fragment at  $m/z = 205$ .
- Loss of  $-COOH$  ( $M-45$ ): A fragment at  $m/z = 177$ , corresponding to the phenanthrene cation.

## Crystallographic Data

A definitive single-crystal X-ray structure for **3-Phenanthrenecarboxylic acid** is not publicly available in major crystallographic databases. However, the crystal structure of its isomer, 9-Phenanthrenecarboxylic acid, has been determined. In this structure, the molecules form hydrogen-bonded cyclic dimers. It is highly probable that **3-Phenanthrenecarboxylic acid** adopts a similar dimeric packing arrangement in the solid state, which contributes to its high melting point and thermal stability.



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Caption: Putative Hydrogen-Bonded Dimer of **3-Phenanthrenecarboxylic Acid**.

## Safety, Handling, and Storage

As with any chemical, proper handling and storage of **3-Phenanthrenecarboxylic acid** are essential for laboratory safety.

- Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes[8].
- Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents[8].
- Hazards: May be harmful if swallowed. Avoid release into the environment[9].

## Conclusion

**3-Phenanthrenecarboxylic acid** possesses a set of distinct physical properties that are a direct reflection of its molecular structure. Its high melting point and limited solubility in non-polar solvents are attributable to its rigid aromatic core and capacity for strong intermolecular interactions. The spectroscopic data provides a characteristic fingerprint for identification and structural confirmation. While some experimental data, such as a definitive crystal structure and a precise pKa value, remain to be fully elucidated in the public domain, the information presented in this guide provides a robust foundation for researchers working with this versatile compound. A thorough understanding of these physical properties is the cornerstone of its successful application in the development of new medicines and materials.

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